![molecular formula C16H9Br5ClNO4 B609080 {5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid CAS No. 1959605-73-2](/img/structure/B609080.png)
{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MK204 is an AKR1B10 inhibitor. MK204 can make a strong halogen bond with the protein. AKR1B10 has evolved as a tumor marker and promising antineoplastic target. It shares high structural similarity with the diabetes target enzyme aldose reductase (AR).
Applications De Recherche Scientifique
Chromatographic Analysis 5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid and its derivatives have been studied in the context of chromatographic analysis. For instance, research has been done on thin-layer chromatography of similar phenoxyacetic acid derivatives on silica gel, indicating the importance of this compound in analytical chemistry for separating and identifying chemical substances (Sattar & Paasiv́irta, 1980).
Synthetic Chemistry In the field of synthetic chemistry, derivatives of phenoxyacetic acid, like the one , have been synthesized for various purposes including as antimicrobial agents. This demonstrates the compound's relevance in developing new chemical entities with potential therapeutic applications (Sah, Bidawat, Seth, & Gharu, 2014).
Environmental Chemistry The compound and its related derivatives are of interest in environmental chemistry, particularly concerning the study of phenoxy acid herbicides. These compounds are significant in understanding the distribution, degradation, and environmental impact of herbicides (Hirahara et al., 1997).
Pharmaceutical Research In pharmaceutical research, compounds like 5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid have been used in the synthesis of novel compounds with potential therapeutic properties, such as antimycobacterial agents. This highlights the role of this chemical in drug discovery and development (Ali & Shaharyar, 2007).
Food Chemistry In food chemistry, derivatives of phenoxyacetic acid have been studied for their roles as food additives and nutraceuticals, particularly in relation to metabolic syndrome. This indicates potential applications in enhancing food safety and health benefits (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Atmospheric Chemistry The compound's derivatives are also studied in atmospheric chemistry to understand the chemistry of chlorinated phenoxyacid herbicides in the atmosphere, which has implications for environmental pollution and public health (Murschell & Farmer, 2018).
Propriétés
Numéro CAS |
1959605-73-2 |
|---|---|
Nom du produit |
{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid |
Formule moléculaire |
C16H9Br5ClNO4 |
Poids moléculaire |
714.22 |
Nom IUPAC |
2-[5-chloro-2-[(2,3,4,5,6-pentabromophenyl)methylcarbamoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H9Br5ClNO4/c17-11-8(12(18)14(20)15(21)13(11)19)4-23-16(26)7-2-1-6(22)3-9(7)27-5-10(24)25/h1-3H,4-5H2,(H,23,26)(H,24,25) |
Clé InChI |
QYSFXUVFRUYJCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MK204; MK 204; MK-204 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




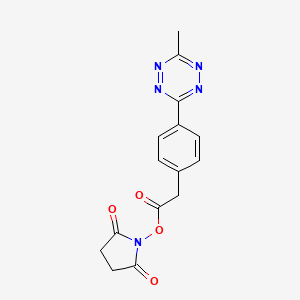
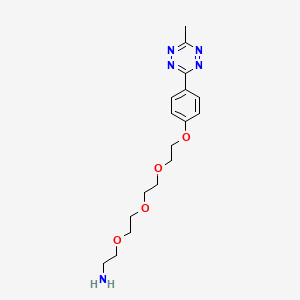
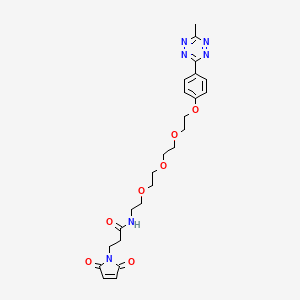
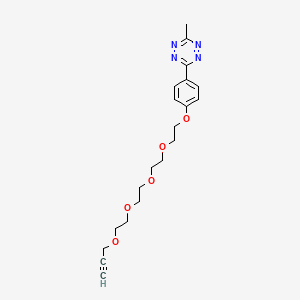
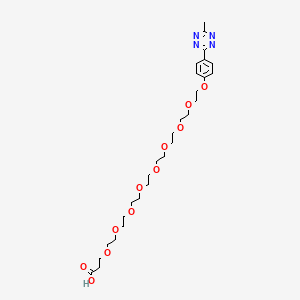
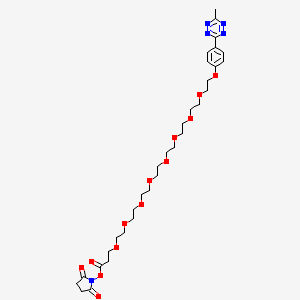
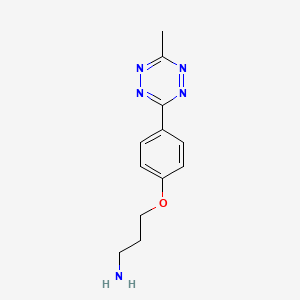


![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)
![N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide](/img/structure/B609016.png)
